4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride
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Overview
Description
4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride is a chemical compound that features a pyrazole ring attached to a benzylamine moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The dihydrochloride form indicates that it is a salt, which can enhance its solubility and stability in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride typically involves the formation of the pyrazole ring followed by the attachment of the benzylamine group. One common method includes the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The benzylamine moiety can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and automated systems to ensure consistent production quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield pyrazolone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyrazole ring can interact with various proteins, potentially inhibiting or activating their functions. The benzylamine group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-Pyrazol-3-yl)-piperidine dihydrochloride
- 4-(Benzylideneamino)-5-(3,5-dimethyl-1H-pyrazole-1-yl)-4H-1,2,4-triazoles
- 1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine
Uniqueness
4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride is unique due to its specific combination of a pyrazole ring and a benzylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its solubility and stability in aqueous solutions, provided by the dihydrochloride form, further enhance its applicability in various fields.
Properties
IUPAC Name |
[4-(1H-pyrazol-5-yl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10;;/h1-6H,7,11H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGOLPIHWLYPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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